molecular formula C22H15BrN2O2 B2682961 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 479513-06-9

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No.: B2682961
CAS No.: 479513-06-9
M. Wt: 419.278
InChI Key: UEKOPYIRUDTYBO-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde, 2-phenoxyaniline, and malononitrile.

    Knoevenagel Condensation: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 3-(3-bromophenyl)-2-cyanoacrylonitrile.

    Amidation: The intermediate 3-(3-bromophenyl)-2-cyanoacrylonitrile undergoes amidation with 2-phenoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

Major Products Formed

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives or other oxidized forms.

Scientific Research Applications

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
  • 3-(3-fluorophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
  • 3-(3-iodophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide

Uniqueness

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-18-8-6-7-16(14-18)13-17(15-24)22(26)25-20-11-4-5-12-21(20)27-19-9-2-1-3-10-19/h1-14H,(H,25,26)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKOPYIRUDTYBO-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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